6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a chloro substituent at the 6-position and a trifluoromethyl group at the 3-position
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have also found applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines can influence various biological activities and physical properties of compounds .
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can significantly influence its pharmacokinetic properties .
Result of Action
Trifluoromethylpyridines are known to exhibit various biological activities due to the unique properties of the fluorine atom and the pyridine moiety .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine are largely due to the presence of the trifluoromethyl group and the pyridine ring . These features can provide the compound with many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity
Cellular Effects
It is known that trifluoromethylpyridines can have significant impacts on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors. For example, starting with a pyridine derivative, the pyrazole ring can be constructed via condensation reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Chlorination: The chloro substituent can be introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Similar in structure but lacks the pyrazole ring and chloro substituent.
6-Chloro-3-methylpyridine: Similar in structure but lacks the trifluoromethyl group.
2-Chloro-3-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the chloro substituent.
Uniqueness
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to the combination of the pyrazolo[4,3-c]pyridine core, the chloro substituent, and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4-3(2-12-5)6(14-13-4)7(9,10)11/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICNSZCHYFKLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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